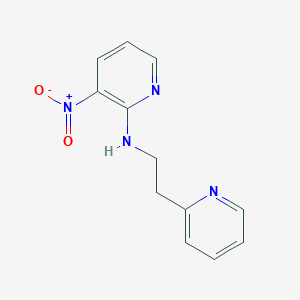

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

描述

BenchChem offers high-quality 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQTEUJVPKLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

Abstract

This guide provides a detailed framework for the comprehensive physicochemical characterization of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, understanding the fundamental properties of a novel chemical entity is a prerequisite for advancing it through the development pipeline. This document moves beyond a simple data sheet, offering in-depth, field-proven experimental protocols grounded in authoritative standards, such as those from the Organisation for Economic Co-operation and Development (OECD). We detail the causality behind experimental choices for determining critical parameters including thermodynamic solubility, acid dissociation constants (pKa), and lipophilicity (LogD). Each protocol is presented as a self-validating system, complete with workflow diagrams and expert insights to ensure technical accuracy and reproducibility.

Molecular Profile and Significance

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine belongs to the aminopyridine class of compounds, a scaffold known for a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties[1][2]. The presence of a nitro group, multiple pyridine rings, and a secondary amine linker creates a molecule with specific electronic and steric features that dictate its interactions with biological targets and its disposition in physiological environments. A thorough characterization of its physicochemical properties is therefore not merely academic; it is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, guiding formulation development, and ensuring the integrity of biological assay data.

1.1 Chemical Structure and Identifiers

-

IUPAC Name: 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

-

Molecular Formula: C₁₂H₁₂N₄O₂

-

Molecular Weight: 244.25 g/mol

-

Key Structural Features:

-

A 2-aminopyridine core, substituted with a nitro group at the 3-position.

-

A secondary amine linker.

-

An ethyl-pyridin-2-yl moiety.

-

The molecule's structure, featuring three basic nitrogen atoms (two on the pyridine rings and one in the linker), suggests it will exhibit multiple pKa values and its charge state will be highly dependent on pH.

Predicted Physicochemical Properties: An In Silico Starting Point

While experimental determination is the gold standard, computational tools provide valuable initial estimates that can guide experimental design. The following table summarizes predicted properties for 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine.

| Property | Predicted Value | Implication for Drug Development |

| LogP | ~2.5 - 3.5 | Moderate lipophilicity, suggesting potential for good membrane permeability. |

| Aqueous Solubility | Low | May present challenges for formulation and require solubility enhancement techniques. |

| pKa (Most Basic) | ~6.0 - 7.0 | Significant ionization at physiological pH (7.4), impacting solubility and cell penetration. |

| pKa (Second) | ~3.0 - 4.0 | Ionization of the second pyridine nitrogen under acidic conditions. |

Note: These values are estimations from various computational algorithms and must be experimentally verified.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, authoritative protocols for the experimental characterization of this compound.

Thermodynamic Aqueous Solubility

Principle: Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium with its solid phase. It is a critical parameter for biopharmaceutical classification[3]. The shake-flask method, as detailed in OECD Guideline 105, is the definitive technique for this measurement[4].

Methodology: Shake-Flask Method

-

Material Preparation: Add an excess amount of solid 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine to a series of glass vials containing phosphate-buffered saline (PBS) at pH 7.4. The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25°C or 37°C. Agitate the samples for a minimum of 24-48 hours to ensure equilibrium is reached[5].

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. For highly accurate measurements, centrifuge the sample to pellet any suspended microparticulates.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining solid particles. Discard the initial portion of the filtrate to prevent errors from drug adsorption to the filter membrane.

-

Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.

-

Confirmation of Equilibrium: To confirm that equilibrium has been achieved, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value is confirmed when consecutive measurements are within an acceptable variance (e.g., <15%).

Expert Insights & Trustworthiness:

-

Causality: The use of an excess of solid material is crucial to drive the system to a true thermodynamic equilibrium between the dissolved and solid states[4].

-

Self-Validation: The protocol's integrity is validated by analyzing multiple time points. If the measured concentration continues to rise, it indicates that the system had not yet reached equilibrium. Additionally, analyzing the remaining solid post-experiment with a technique like X-ray Powder Diffraction (XRPD) can confirm that no phase change or degradation occurred during the experiment.

Workflow Visualization:

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa)

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a polybasic molecule like 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine, multiple pKa values exist, governing its ionization state across the physiological pH range. Potentiometric titration is a highly accurate and standard method for pKa determination, consistent with OECD Guideline 112[6][7].

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve the compound in a solution of deionized water, often with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low, to a known concentration (e.g., 1 mM).

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized solution of HCl to ensure all basic sites are fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Titrate the solution by making small, precise additions of a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve). Specialized software is used to calculate the precise pKa values by fitting the titration curve to the Henderson-Hasselbalch equation.

Expert Insights & Trustworthiness:

-

Causality: Starting at a low pH ensures that the titration captures the deprotonation of all basic functional groups. The shape of the resulting curve directly reflects the buffering capacity of the compound at different pH values, which is a function of its pKa(s).

-

Self-Validation: The system is validated by calibrating the pH meter with at least three standard buffers before the experiment. The accuracy of the standardized acid and base titrants is also critical and should be verified. The sharpness of the inflection points on the titration curve provides a qualitative measure of the data's quality.

Workflow Visualization:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogD at pH 7.4)

Principle: Lipophilicity, or the preference of a compound for a lipid-like environment over an aqueous one, is a key determinant of membrane permeability and ADME properties. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP)[8][9]. The shake-flask method remains the gold standard for this measurement[10][11].

Methodology: Shake-Flask Method for LogD₇.₄

-

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 PBS buffer and, conversely, pre-saturate the pH 7.4 PBS buffer with n-octanol. This is done by vigorously mixing the two phases for several hours and then allowing them to separate. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer. Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The volume ratio is typically adjusted based on the expected LogD.

-

Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Expert Insights & Trustworthiness:

-

Causality: Pre-saturating the solvents is a critical step that is often overlooked. It ensures that the final volumes of the aqueous and organic phases do not change due to mutual solubility, which would otherwise lead to an inaccurate concentration measurement and a flawed LogD value[10].

-

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation (comparing the total amount of compound recovered from both phases to the initial amount added) should be performed. A recovery of 90-110% indicates a reliable experiment with minimal loss due to adsorption or degradation.

Workflow Visualization:

Sources

- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

Application of Nitropyridine Derivatives in Kinase Inhibition Assays: A Technical Guide

Introduction

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3][4] The pyridine ring is a privileged scaffold in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the highly conserved ATP-binding site of kinases.[5][6] Among pyridine derivatives, nitropyridines serve as exceptionally versatile precursors and core structures for the synthesis of potent and selective kinase inhibitors.[7]

This technical guide provides an in-depth exploration of the application of nitropyridine-based compounds in kinase inhibition assays. We will delve into the common mechanisms of action, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate novel nitropyridine-derived kinase inhibitors.

The Nitropyridine Scaffold: Mechanism of Kinase Inhibition

Nitropyridine derivatives can be engineered to inhibit kinases through several mechanisms, most commonly by competing with the endogenous substrate, ATP, or by forming a covalent bond with a nearby nucleophilic residue.

ATP-Competitive Inhibition

The most prevalent mechanism for pyridine-based inhibitors is competitive binding at the ATP pocket.[8] The heterocyclic scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine ring of ATP.[9] This reversible binding physically occludes ATP, thereby preventing phosphotransfer to the substrate and inhibiting the kinase's catalytic activity. The specificity of these inhibitors is achieved by tailoring substituents on the pyridine core to interact with unique, less-conserved regions of the ATP-binding site.[10]

Caption: ATP-Competitive Inhibition Mechanism.

Covalent Inhibition

A growing strategy in kinase inhibitor design involves the formation of a covalent bond between the inhibitor and a specific amino acid residue within or near the active site, most commonly a cysteine.[11][12] Nitropyridine scaffolds can be functionalized with a reactive electrophile, or "warhead," that, after initial non-covalent binding, is positioned to react with the nucleophilic residue.[13] This approach can lead to inhibitors with increased potency, prolonged duration of action, and the ability to overcome high intracellular ATP concentrations.[14]

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays utilize purified recombinant kinase, a specific substrate (peptide or protein), and ATP to directly measure the inhibitory activity of a compound in vitro. These assays are fundamental for determining the intrinsic potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). Luminescence-based assays that quantify the products of the kinase reaction (ADP) or the consumption of a reactant (ATP) are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[15][16]

Protocol 1: Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

This protocol describes a universal method to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[1] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted into a quantifiable luminescent signal.[15]

Rationale: Measuring ADP production provides a direct, positive signal that is proportional to kinase activity. Depleting the remaining ATP from the primary reaction is a critical step to reduce background noise and increase the assay's signal-to-background ratio.

Materials:

-

Purified kinase of interest and its corresponding substrate.

-

Nitropyridine inhibitor stock solution (e.g., 10 mM in 100% DMSO).

-

ATP solution.

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]

-

ADP-Glo™ Kinase Assay Kit (or equivalent).

-

White, opaque 96-well or 384-well assay plates.

-

Plate reader with luminescence detection capabilities.

Experimental Workflow:

Caption: Workflow for a Luminescence-Based Biochemical Kinase Assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the nitropyridine inhibitor in Kinase Assay Buffer. A typical starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 100 µM). Include wells with DMSO only as a vehicle control (0% inhibition) and wells without enzyme as a background control (100% inhibition).[17]

-

Assay Plating (384-well format):

-

Add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

-

Add 2 µL of the kinase solution (at 2X final concentration) to each well.

-

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[18]

-

Reaction Initiation: Add 2 µL of the kinase substrate/ATP mixture (at 2X final concentration) to each well to start the reaction. The final reaction volume is 5 µL. Note: The optimal ATP concentration should be empirically determined and is often near the Km value for the specific kinase.

-

Kinase Reaction: Incubate the plate at 30°C (or the kinase's optimal temperature) for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[1]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a stable, "glow-type" luminescent signal.[15] Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[1]

Data Presentation and Analysis

The raw luminescence data is used to calculate the percent inhibition at each compound concentration. This data is then plotted on a semi-log scale (Inhibition vs. log[Inhibitor]) and fitted to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example Inhibitory Activity of a Nitropyridine Derivative (NP-K01)

| Kinase Target | NP-K01 IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| Kinase A | 12 | 5 |

| Kinase B | 185 | 10 |

| Kinase C | >10,000 | 20 |

| Kinase D | 9 | 2 |

Note: Staurosporine is a non-selective kinase inhibitor often used as a positive control. Data is hypothetical.[1]

Cell-Based Assays: Validating Inhibition in a Physiological Context

While biochemical assays are crucial for determining direct potency, cell-based assays are essential to confirm that an inhibitor can effectively engage its target in a complex cellular environment.[2][19] These assays provide critical information on cell permeability, target engagement in the presence of high intracellular ATP levels, and effects on downstream signaling pathways.[3][20]

Protocol 2: Western Blotting for Target Phosphorylation

Western blotting is a robust and widely used method to assess the activity of a specific kinase pathway by measuring the phosphorylation state of a known downstream substrate.[21][22] A reduction in the phosphorylation of the substrate upon treatment with an inhibitor provides strong evidence of target engagement and pathway inhibition.[23]

Rationale: Directly measuring the phosphorylation of a downstream target provides a more functionally relevant readout of kinase inhibition than simply measuring cell death or proliferation. It confirms that the inhibitor is hitting the intended target within its signaling cascade. Using an antibody against the total protein level of the substrate is a critical control to ensure that changes in the phospho-signal are due to inhibition, not protein degradation.[22]

Materials:

-

Cancer cell line expressing the kinase target of interest.

-

Cell culture medium and reagents.

-

Nitropyridine inhibitor stock solution (10 mM in DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. Crucial for preserving phosphorylation states.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background from casein, a phosphoprotein.

-

Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-p-ERK) and one for the total substrate protein (e.g., anti-Total-ERK).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) detection reagent.

-

Digital imager or X-ray film.

Signaling Pathway and Assay Workflow:

Caption: Workflow for a Cell-Based Western Blot Assay.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the nitropyridine inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle-only (DMSO) control. [21]2. Cell Lysis: Place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. [21]3. Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading on the gel.

-

Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel and run until the dye front reaches the bottom. 6. Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer with a Ponceau S stain. [21]7. Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST. * Primary Antibody: Incubate the membrane with the primary antibody against the phosphorylated substrate, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washes: Wash three times for 10 minutes each with TBST. [21]8. Signal Detection: Incubate the membrane with ECL reagent and capture the signal using a digital imager.

-

-

Re-probing for Total Protein: To ensure changes are not due to altered protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects the total (phosphorylated and unphosphorylated) substrate protein. This serves as a loading control. [22]10. Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the corresponding total protein band.

References

- INiTS. (2020). Cell-based test for kinase inhibitors.

- Promega Corporation. ADP-Glo™ Kinase Assay Protocol.

- National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.

- Profacgen. Cell-based Kinase Assays.

- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

- Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.

- BenchChem. Application Notes and Protocols for Kinase Activity Assays.

- MedchemExpress.com. 2-Nitrosopyridine | Biochemical Assay Reagent.

- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

- National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central.

- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.

- National Center for Biotechnology Information. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.

- Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Pim1 Inhibition.

- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.

- Sigma-Aldrich. Kinase Assay Kit.

- Cayman Chemical. Methods for Detecting Kinase Activity.

- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?

- Abcam. Western blot for phosphorylated proteins.

- ResearchGate. (n.d.). Kinase activity-tagged western blotting assay.

- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.

- MedchemExpress.com. 2-Amino-3-nitropyridine (3-Nitropyridin-2-ylamine) | Biochemical Reagent.

- BenchChem. Application Notes and Protocols: 3-Nitro-5-phenylpyridine in Drug Discovery.

- MedchemExpress.com. 2-Chloro-5-nitropyridine | Biochemical Reagent.

- MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.

- BenchChem. Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.

- Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.

- National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

- SpringerLink. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.

- Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.

- National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors. PubMed Central.

- National Center for Biotechnology Information. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central.

- CHIMIA. (n.d.). Current Developments in Covalent Protein Kinase Inhibitors.

- National Center for Biotechnology Information. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. PubMed Central.

- ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.

- National Center for Biotechnology Information. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central.

- Pubs.rsc.org. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- ResearchGate. (n.d.). A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase.

- National Center for Biotechnology Information. (n.d.). Tyrosine Kinase Inhibitors. StatPearls.

- Sigma-Aldrich. 2-Nitropyridine 97 15009-91-3.

- Frederick National Laboratory for Cancer Research. (2019). Covalent Inhibitors of RAS.

- National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central.

- National Center for Biotechnology Information. (2025). Protein Kinase Inhibitors. LiverTox.

- National Center for Biotechnology Information. (2011). Mechanism of action of the multikinase inhibitor Foretinib. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent Inhibitors of RAS | Frederick National Laboratory [frederick.cancer.gov]

- 14. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 16. promega.com [promega.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inits.at [inits.at]

- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. youtube.com [youtube.com]

- 23. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Developing Assays with 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

Introduction

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine is a nitroaromatic compound featuring a bipyridylamine scaffold. While specific biological activities of this compound are not yet extensively documented in public literature, its structural motifs are present in molecules with known bioactivity. The nitropyridine group can act as a bioisostere for other functionalities and is found in various bioactive molecules.[1] The pyridine and amine components are common pharmacophores in kinase inhibitors, which are a cornerstone of modern drug discovery.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the potential of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine. We will explore two primary applications: its potential as an enzyme inhibitor, using a kinase inhibition assay as a model system, and a protocol for its detection and quantification based on its nitroaromatic character. These protocols are designed to be adaptable and serve as a comprehensive starting point for further investigation.

Part 1: Kinase Inhibition Assay

The structural similarity of the core aminopyridine scaffold to known ATP-competitive inhibitors suggests that 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine could target the ATP-binding pocket of protein kinases. This section provides a protocol to screen for and characterize the inhibitory activity of this compound against a representative tyrosine kinase.

Scientific Rationale

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets.[3] We will use a generic, well-characterized kinase and a universal, fluorescence-based assay to determine the compound's half-maximal inhibitory concentration (IC50). The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for the kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay

This protocol is adapted from standard kinase assay methodologies and is suitable for a 96-well plate format.[4]

Materials:

-

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

-

Purified kinase (e.g., Abl, Src, or other commercially available kinase)

-

Kinase substrate (e.g., a suitable peptide substrate for the chosen kinase)

-

Adenosine Triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

96-well white, opaque microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine in 100% DMSO.

-

Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 5 µL of the diluted test compound to each well.

-

Control Wells (100% enzyme activity): Add 5 µL of assay buffer with the same percentage of DMSO as the test wells.

-

Blank Wells (0% enzyme activity): Add 5 µL of assay buffer.

-

Add 10 µL of the kinase solution to the test and control wells.

-

Pre-incubate the plate at room temperature for 15 minutes. This step allows the compound to bind to the enzyme before the reaction starts.[4]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution containing the kinase substrate and ATP to all wells. The optimal ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to effectively identify competitive inhibitors.[3][5]

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to stop the kinase reaction and deplete unused ATP, followed by adding a second reagent to convert ADP to ATP and measure the resulting light output.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[3]

-

Data Presentation: Example IC50 Determination

| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 100 | 15,200 | 98.1% |

| 30 | 25,800 | 96.8% |

| 10 | 95,400 | 88.1% |

| 3 | 280,500 | 64.9% |

| 1 | 450,100 | 43.7% |

| 0.3 | 680,300 | 14.9% |

| 0.1 | 785,200 | 2.0% |

| 0 (Control) | 801,000 | 0.0% |

| Blank | 1,500 | 100.0% |

This is example data and does not reflect actual experimental results.

Part 2: Detection and Quantification Assay

The presence of a nitroaromatic group in 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine allows for its detection using methods commonly applied to this class of compounds.[6][7] These compounds are prevalent as environmental pollutants and in explosives, leading to the development of sensitive detection techniques.[8] This section outlines a colorimetric assay based on the formation of a Janowsky complex.

Scientific Rationale

Nitroaromatic compounds can react with a carbanion source in a basic medium to form a colored Meisenheimer or Janowsky complex.[8] This reaction provides a simple and rapid method for the colorimetric detection of the compound. We will use acetone as the carbanion source and a strong base to facilitate the reaction. The intensity of the resulting color is proportional to the concentration of the nitroaromatic compound.

Experimental Workflow: Colorimetric Detection

Caption: Workflow for colorimetric detection.

Detailed Protocol: Colorimetric Detection Assay

Materials:

-

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

-

Acetone

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Solvent compatible with the sample matrix (e.g., methanol, acetonitrile)

-

96-well clear, flat-bottom microplates

-

Microplate reader with absorbance detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 1 M aqueous solution of KOH or NaOH.

-

Prepare a stock solution of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1-100 µg/mL).

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the standard solutions or the unknown sample.

-

Add 100 µL of acetone to each well.

-

Initiate the color development by adding 50 µL of the 1 M aqueous base to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance of each well at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is typically in the range of 500-600 nm for Janowsky complexes.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing solvent, acetone, and base) from all readings.

-

Plot a calibration curve of absorbance versus the concentration of the standards.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

-

Data Presentation: Example Calibration Curve

| Concentration (µg/mL) | Absorbance at 540 nm (AU) |

| 100 | 1.250 |

| 50 | 0.630 |

| 25 | 0.315 |

| 12.5 | 0.160 |

| 6.25 | 0.082 |

| 3.125 | 0.040 |

| 0 (Blank) | 0.005 |

This is example data and does not reflect actual experimental results.

Conclusion

The protocols detailed in these application notes provide a robust framework for initiating the investigation of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine. The kinase inhibition assay offers a pathway to explore its potential in drug discovery as an enzyme modulator, while the colorimetric detection method provides a simple and effective tool for its quantification in various samples. These methods are foundational and can be further optimized and adapted for high-throughput screening or more complex biological systems.

References

- BenchChem Technical Support Team. (2025).

- BenchChem. (2025).

-

ResearchGate. (n.d.). Strategies to develop enzyme assays. ResearchGate. [Link]

-

Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. [Link]

-

Royal Society of Chemistry. (n.d.). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst. [Link]

-

ACS Publications. (2022). A Complementary Silicon Quantum Dot-Enzyme Platform for the Selective Detection of Nitroaromatic Compounds: Explosives versus Nerve Agents. ACS Applied Nano Materials. [Link]

-

PubChem. (n.d.). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine. PubChem. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. NIH Bookshelf. [Link]

-

ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. [Link]

-

ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. PrepChem.com. [Link]

-

PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Reaction Conditions for Nitropyridine Synthesis

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a nitro group to the pyridine scaffold. The synthesis of nitropyridines is a crucial yet challenging step in the creation of numerous pharmaceuticals and agrochemicals. This resource provides in-depth, experience-based answers to common problems, detailed troubleshooting guides, and validated protocols to enhance the success and efficiency of your experiments.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: Why is the direct nitration of pyridine so much more difficult than the nitration of benzene?

The direct nitration of pyridine is challenging due to the inherent electronic properties of the pyridine ring.[1][2] The nitrogen atom is highly electronegative, which exerts a strong electron-withdrawing effect on the aromatic system. This effect reduces the electron density of the ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺).[2][3][4]

Furthermore, nitration reactions are typically performed under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid). In this environment, the basic lone pair of electrons on the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making electrophilic attack even more difficult.[5][6] Consequently, harsh reaction conditions, such as high temperatures and the use of fuming nitric acid, are often required, which can lead to low yields and the formation of side products.[2][4]

Q2: Why does the nitration of unsubstituted pyridine primarily yield the 3-nitro isomer?

The regioselectivity of pyridine nitration is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.

-

Attack at the 3-position (meta): When the nitronium ion attacks the C3 position, the resulting positive charge is delocalized across the C2, C4, and C6 positions. All resonance structures maintain the octet of electrons on the nitrogen atom.

-

Attack at the 2- or 4-position (ortho/para): Attack at these positions results in a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable state.[3]

Because the intermediate for meta-attack is significantly more stable than the intermediates for ortho- or para-attack, the reaction proceeds preferentially through the meta pathway, yielding 3-nitropyridine as the major product.[4][7]

Q3: What are the main alternative strategies to direct nitration for accessing nitropyridines?

Given the challenges of direct nitration, several alternative strategies have been developed:

-

Nitration of Pyridine-N-oxide: This is a highly effective and common strategy. The N-oxide oxygen atom is electron-donating, which activates the pyridine ring towards electrophilic substitution, particularly at the C4 (para) position.[8] After nitration, the N-oxide can be deoxygenated (e.g., using PCl₃ or H₂/Pd) to yield the 4-nitropyridine. This method provides excellent regiocontrol for 4-nitro derivatives.[8]

-

Nitration using Dinitrogen Pentoxide (N₂O₅): This method involves the reaction of pyridine with N₂O₅ to form an N-nitropyridinium salt. Subsequent treatment with reagents like SO₂/HSO₃⁻ can lead to the formation of 3-nitropyridine, often in good yields.[9][10] The mechanism is not a direct electrophilic aromatic substitution but involves a[1][8] sigmatropic shift of the nitro group.[9][10]

-

Ring Transformation Reactions: Certain substituted pyridones, like 1-methyl-3,5-dinitro-2-pyridone, can undergo three-component ring transformations with a ketone and an ammonia source to build a new nitropyridine ring system. This method allows access to nitropyridines that are difficult to synthesize otherwise.[11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Nitropyridine

Q: My direct nitration of a substituted pyridine is resulting in very low yields or recovery of only starting material. What are the likely causes and how can I fix this?

A: This is a classic problem stemming from the deactivated nature of the pyridine ring.

-

Causality: The combination of an electron-withdrawing substituent and the inherent electron deficiency of the pyridine ring can make the substrate extremely unreactive. The reaction conditions may simply be insufficient to generate enough of the active electrophile (NO₂⁺) or for the electrophile to overcome the activation energy barrier for substitution.

-

Troubleshooting Steps:

-

Increase Reaction Severity (Cautiously): The most straightforward approach is to increase the reaction temperature or use stronger nitrating agents. Oleum (fuming sulfuric acid) can be used in place of concentrated sulfuric acid to increase the concentration of the nitronium ion. However, be aware that this also increases the risk of charring, oxidation, and other side reactions.

-

Verify Reagent Quality: Ensure your nitric acid and sulfuric acid are fresh and anhydrous. Water content will quench the nitronium ion and reduce the efficacy of the reaction.

-

Consider an Alternative Nitrating System: For particularly stubborn substrates, systems like nitric acid in trifluoroacetic anhydride can be effective.[5][12]

-

Switch to the N-oxide Strategy: If your target is a 2- or 4-nitropyridine, the N-oxide route is almost always superior.[8] Oxidize your starting pyridine first, then perform the nitration under milder conditions, followed by deoxygenation.

-

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

Q: I am nitrating a substituted pyridine and obtaining a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A: Regioselectivity in pyridine nitration is a delicate balance of electronic and steric effects.

-

Causality: The directing effect of existing substituents competes with the inherent preference of the pyridine ring for meta-substitution. An electron-donating group (e.g., -CH₃, -NH₂) will activate the ortho and para positions relative to itself, while an electron-withdrawing group (e.g., -Cl, -CF₃) will further deactivate them. The final product ratio depends on which directing effect is dominant under the chosen conditions.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

-

Key Strategies:

-

Protecting Groups: For highly activating groups like amines (-NH₂), protection (e.g., as an acetamide) is crucial. This moderates the activating effect and can sterically hinder adjacent positions, improving selectivity.[13]

-

Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the product with the lowest activation energy.

-

Dearomatization-Rearomatization: Advanced methods exist that can achieve high regioselectivity for meta-nitration via a radical pathway, avoiding the challenges of electrophilic substitution.[1][14]

-

Issue 3: Formation of Dinitrated or Oxidized Byproducts

Q: My reaction is producing significant amounts of dinitrated products and/or dark, tar-like material. How can I minimize these side reactions?

A: This indicates that your reaction conditions are too harsh or not well-controlled.

-

Causality:

-

Dinitration: If the initial mono-nitrated product is still sufficiently activated, or the reaction conditions are severe enough, a second nitration can occur. This is more common if the pyridine ring has electron-donating substituents.[2]

-

Oxidation/Charring: The strong oxidizing nature of nitric acid, especially at high temperatures, can degrade the pyridine ring, leading to complex mixtures of oxidized byproducts and polymeric tar.

-

-

Mitigation Strategies:

| Strategy | Rationale |

| Lower Temperature | Reduces the overall reaction rate, disproportionately affecting the higher activation energy pathways of dinitration and oxidation.[2] |

| Slow, Controlled Addition | Adding the nitrating agent dropwise to the cooled substrate solution prevents localized temperature spikes and maintains a low instantaneous concentration of the nitrating species.[2] |

| Stoichiometric Control | Use the minimum necessary excess of the nitrating agent (e.g., 1.05-1.2 equivalents). A large excess strongly favors multiple nitrations.[2] |

| Reaction Monitoring | Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached to prevent the formation of byproducts.[2] |

Example Experimental Protocol: Nitration of Pyridine-N-oxide

This protocol describes the synthesis of 4-nitropyridine-N-oxide, a common intermediate, and is adapted from established procedures.[15] Warning: This reaction involves strong acids and exothermic processes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Equipment:

-

Pyridine-N-oxide (100 mmol, 9.51 g)

-

Fuming Nitric Acid (HNO₃, 0.29 mol, 12 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.56 mol, 30 mL)

-

Three-neck flask (100 mL), reflux condenser, internal thermometer, addition funnel

-

Magnetic stirrer, heating mantle, ice bath

-

Crushed ice, saturated sodium carbonate (Na₂CO₃) solution, acetone

Step-by-Step Methodology:

-

Prepare the Nitrating Mixture:

-

In a 250 mL Erlenmeyer flask, cool 12 mL of fuming nitric acid in an ice bath.

-

While stirring, slowly and carefully add 30 mL of concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature (~20 °C) before use.

-

-

Reaction Setup:

-

Place 9.51 g of pyridine-N-oxide into the 100 mL three-neck flask equipped with a magnetic stir bar.

-

Assemble the flask with the internal thermometer, reflux condenser, and addition funnel containing the prepared nitrating acid.

-

Heat the pyridine-N-oxide to 60°C.

-

-

Addition of Nitrating Acid:

-

Add the nitrating acid from the addition funnel dropwise to the stirred pyridine-N-oxide over approximately 30 minutes.

-

The addition is exothermic; monitor the internal temperature. It will likely drop initially before the main reaction begins.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C.

-

Maintain this temperature and continue stirring for 3 hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

In a large beaker, prepare ~150 g of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with stirring.

-

Neutralize the acidic solution by adding saturated sodium carbonate solution in small portions. This will cause vigorous foaming (CO₂ evolution). Continue adding until the pH is between 7 and 8.

-

A yellow solid should precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water.

-

-

Purification:

-

Transfer the crude solid to a beaker and add acetone to dissolve the product, leaving behind insoluble inorganic salts (like sodium sulfate).

-

Filter the mixture to remove the salts.

-

Evaporate the acetone from the filtrate using a rotary evaporator to obtain the purified 4-nitropyridine-N-oxide. The product can be further recrystallized from acetone if necessary.[15]

-

References

-

Shinde, D. V., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Available at: [Link]

-

Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform. Available at: [Link]

-

Sci-Hub. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

-

de Lescure, L. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Morressier. Available at: [Link]

-

Matsuoka, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

-

University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

-

Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Available at: [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Available at: [Link]

-

Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Zhang, X., et al. (2015). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate. Available at: [Link]

-

Shinde, D. V., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]

-

OC-Praktikum. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]

-

Brainly.in. (2021). Why nitration of pyridine is difficult?. Available at: [Link]

-

Morressier. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

-

Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Available at: [Link]

-

Katritzky, A. R., et al. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Available at: [Link]

-

Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Available at: [Link]

-

Filo. (n.d.). Discuss the chemistry of pyridine under nitration. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brainly.in [brainly.in]

- 4. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [oc-praktikum.de]

Technical Support Center: Mitigating Off-Target Effects of Pyridin-2-Amine Inhibitors

Welcome to the technical support center for researchers and drug development professionals working with pyridin-2-amine inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you understand, identify, and mitigate off-target effects, ensuring the specificity and validity of your experimental results.

Introduction: The Challenge of Specificity

Pyridin-2-amine derivatives are a cornerstone scaffold in kinase inhibitor drug discovery, prized for their ability to form key hydrogen bonds with the hinge region of the ATP-binding site. However, the highly conserved nature of this site across the human kinome presents a significant challenge: a high potential for off-target interactions. This guide is designed to provide you with the strategic and technical insights needed to navigate this challenge effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of pyridin-2-amine inhibitors.

Q1: What is the primary structural reason for the off-target activity of pyridin-2-amine based inhibitors?

A1: The primary reason lies in the scaffold's interaction with the highly conserved ATP-binding site of kinases. The pyridin-2-amine motif is exceptionally good at forming hydrogen bonds with the kinase hinge region, a pattern that is replicated across many different kinases. This mimicry of the adenine region of ATP is the foundation of its potency but also the source of its promiscuity. Off-target activity often arises when the inhibitor fits well into the ATP pockets of unintended kinases that share similar structural features.

Q2: Are certain kinase families more susceptible to off-target binding by pyridin-2-amine inhibitors?

A2: Yes. Kinase families with similar ATP-binding pocket geometries are more likely to be unintended targets. For example, if your primary target is a member of the tyrosine kinase (TK) family, you might observe off-target effects on other TKs. Profiling against a broad panel of kinases is crucial for identifying these liabilities early in the development process.

Q3: What is "hinge-binding" and why is it important for both on-target and off-target activity?

A3: Hinge-binding refers to the formation of hydrogen bonds between the inhibitor and the "hinge" region that connects the N- and C-lobes of the kinase domain. For pyridin-2-amine inhibitors, the pyridine nitrogen and the exocyclic amine typically form two or three critical hydrogen bonds with this region. This interaction is a major driver of binding affinity. Because this hinge motif is a common feature across most kinases, inhibitors that rely heavily on it for their potency are prone to binding multiple kinases.

Q4: Can I predict potential off-targets for my specific pyridin-2-amine inhibitor?

A4: Yes, computational approaches can be very effective for prediction. Methods like molecular docking and sequence alignment of kinase ATP-binding sites can provide a list of likely off-targets. Docking your inhibitor's structure into a library of kinase crystal structures can reveal which ones have a favorable binding energy. Services that offer kinome-wide binding predictions can be a valuable starting point before embarking on expensive experimental profiling.

Q5: What is the difference between a "selective" and a "specific" inhibitor?

A5: These terms are often used interchangeably but have distinct meanings. A selective inhibitor demonstrates significantly higher potency for its intended target compared to other targets. For instance, it might be 100-fold more potent for Kinase A than for Kinase B. A specific inhibitor, in the strictest sense, would only bind to its intended target and no other molecule in the proteome. True specificity is rarely, if ever, achieved. The goal in drug discovery is to develop highly selective inhibitors where the off-target effects are minimal at the therapeutic dose.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides detailed, scenario-based troubleshooting for common issues encountered during inhibitor validation.

Scenario 1: Your inhibitor shows the desired effect in a cell-based assay, but you suspect the phenotype is due to off-target effects.

This is a classic problem where the observed biological outcome may not be due to the inhibition of your primary target. A rigorous, multi-pronged approach is needed to deconvolute the on- and off-target contributions.

Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.

Protocol 2.1: Use of a Structurally Related Inactive Control

-

Rationale: A crucial control is a molecule that is structurally very similar to your active inhibitor but does not bind to the intended target. If this inactive analog fails to produce the same cellular phenotype, it strengthens the case that the observed effect is due to the inhibition of the primary target.

-

Procedure:

-

Synthesize or obtain an analog of your inhibitor with a minor modification predicted to abolish binding to the primary target (e.g., removing a key hydrogen-bonding group).

-

Confirm the analog's lack of activity against the primary target using a biochemical assay (e.g., IC50 determination).

-

Treat cells with the active inhibitor and the inactive control at the same concentration range.

-

Assess the cellular phenotype. A lack of response with the inactive control supports an on-target mechanism.

-

Protocol 2.2: Target Knockdown/Knockout

-

Rationale: Genetic methods provide an orthogonal approach to validate the target. If inhibiting the target with your compound produces the same phenotype as reducing the target's protein levels, it is strong evidence for on-target activity.

-

Procedure:

-

Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in your cell line.

-

Confirm successful knockdown/knockout via Western Blot or qPCR.

-

Observe if the cellular phenotype of the knockdown/knockout cells matches the phenotype observed with your inhibitor treatment. If they match, your inhibitor is likely acting on-target.

-

Protocol 2.3: Cellular Thermal Shift Assay (CETSA)

-

Rationale: CETSA provides direct evidence of target engagement within a cell. The principle is that a protein becomes more thermally stable when bound to a ligand.

-

Procedure:

-

Treat intact cells with your inhibitor and a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.

-

Analyze the soluble fraction by Western Blot for your target protein. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.

-

Scenario 2: Your inhibitor is potent, but kinome profiling reveals multiple off-targets with similar potency.

This is a common issue for hinge-binding pyridin-2-amine inhibitors. The goal here is to improve selectivity through medicinal chemistry, guided by structural biology and computational modeling.

Caption: Iterative workflow for structure-based design to enhance inhibitor selectivity.

-

Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue (from large methionines and phenylalanines to small glycines and threonines) varies across kinases. Designing inhibitors with bulky side chains that are only accommodated by kinases with small gatekeeper residues is a classic and highly effective strategy for engineering selectivity.

-

Targeting the Solvent-Front Region: The area of the ATP-binding site that is exposed to the solvent offers another opportunity to gain selectivity. By adding chemical groups that can interact with unique residues in this region of your primary target, you can often avoid interactions with off-targets that have a different surface topology.

-

Reduce Reliance on Hinge-Binding: While hinge-binding is key for potency, over-reliance can drive promiscuity. Consider designing analogs where a portion of the binding energy comes from interactions with less-conserved regions of the ATP pocket. This can sometimes involve reducing the number of hydrogen bonds to the hinge in favor of more specific interactions elsewhere.

When evaluating new analogs, a clear summary of their performance is crucial.

| Compound ID | Primary Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Primary) |

| Initial Hit | 15 | 30 | 50 | 2 |

| Analog-01 | 25 | 500 | 800 | 20 |

| Analog-02 | 20 | 150 | 300 | 7.5 |

| Analog-03 | 50 | >10,000 | >10,000 | >200 |

This table clearly demonstrates how medicinal chemistry efforts (e.g., Analog-03) can dramatically improve the selectivity profile compared to the initial hit compound.

Part 3: References

-

Structural Basis for Kinase Inhibitor Selectivity. Nature Reviews Drug Discovery. [Link]

-

The Art of Kinase Inhibitor Design. Nature Reviews Drug Discovery. [Link]

-

Cellular Thermal Shift Assay for Drug Target Interaction Studies. Nature Protocols. [Link]

-

Kinome Profiling for Drug Discovery. Nature Reviews Drug Discovery. [Link]

-

CRISPR/Cas9 for Target Validation. Nature Reviews Drug Discovery. [Link]

"preventing degradation of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine in solution"

Welcome to the technical support guide for 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine in solution.

Q1: What are the primary factors that can cause the degradation of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine in solution?

The degradation of this compound is primarily influenced by four factors:

-

Light Exposure: The nitroaromatic and pyridine moieties make the molecule susceptible to photodegradation, particularly by UV light.[1][2][3]

-

pH: The 2-aminopyridine core and the additional pyridine ring mean the compound's stability is pH-dependent. It can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][4]

-

Oxidizing/Reducing Agents: The nitro group is susceptible to reduction, and the pyridine nitrogen atoms can be oxidized.[2][4][5]

-

Solvent and Temperature: The choice of solvent and storage temperature can significantly impact the rate of degradation.[6][7]

Q2: How can I visually detect if my compound is degrading?

A noticeable color change in your solution, often to a yellow or brownish hue, is a common indicator of degradation, particularly for nitroaromatic compounds. However, significant degradation can occur without a visible change. Therefore, analytical methods such as HPLC or LC-MS are essential for confirming stability.[8][9]

Q3: What are the ideal storage conditions for solutions of this compound?

For optimal stability, solutions of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine should be stored:

-

In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.[2]

-

At low temperatures: Store solutions at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.

-

Under an inert atmosphere: For extended storage, purging the vial with argon or nitrogen can prevent oxidation.

Q4: Which solvents are recommended for dissolving this compound to maximize stability?

Aprotic, anhydrous solvents are generally preferred.

-

Recommended: Anhydrous DMSO, DMF, or acetonitrile.

-

Use with Caution: Protic solvents like methanol and ethanol can participate in degradation pathways, especially if not anhydrous or if stored for extended periods.[10] Aqueous solutions should be freshly prepared and buffered at a neutral pH.

Q5: Is this compound sensitive to pH? What pH range should I aim for in my experiments?

Yes, it is sensitive to pH. The pyridine and amino groups can be protonated or deprotonated, which can affect stability.

-

Recommended pH range: 6.0 - 7.5.

-

Avoid: Strongly acidic (pH < 4) and strongly basic (pH > 9) conditions, which can catalyze hydrolysis of the amine or modification of the nitro group.[2][4]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine solutions.

| Problem | Possible Causes | Solutions and Preventative Measures |

| Rapid degradation observed by HPLC/LC-MS analysis (decreasing main peak, appearance of new peaks) | Photodegradation: Exposure to ambient or UV light. | - Prepare and handle solutions in a dimly lit environment.- Use amber glass vials or foil-wrapped containers.[2]- Minimize the time solutions are exposed to light during experimental procedures. |

| Incorrect Solvent/Solvent Quality: Use of protic solvents, or solvents containing water or impurities (e.g., peroxides in THF or ethers). | - Use anhydrous, high-purity aprotic solvents like DMSO or DMF for stock solutions.[6][10]- If aqueous buffers are necessary, prepare them fresh and use immediately.- Test new batches of solvent for impurities. | |

| pH Instability: Use of unbuffered aqueous solutions or exposure to acidic/basic conditions. | - For aqueous applications, use a buffered solution within the pH 6.0-7.5 range (e.g., phosphate or HEPES buffer).- Be mindful of the pH of other reagents added to your experiment. | |

| Elevated Temperature: Storing solutions at room temperature or repeated freeze-thaw cycles. | - Store stock solutions at -20°C or -80°C.- Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | |

| Inconsistent experimental results | Variable Solution Age and Storage: Using solutions of different ages or that have been stored under different conditions. | - Prepare fresh solutions for critical experiments.- Standardize your solution preparation and storage protocol across all experiments. |

| Inconsistent Light Exposure: Differences in light exposure between experimental setups or on different days. | - Implement standardized light-protection measures for all experiments involving the compound. | |

| Unexpected color change in solution (e.g., turning yellow) | Degradation Product Formation: Likely due to photodegradation or pH-mediated decomposition. Nitroaromatic compounds often form colored byproducts. | - Immediately analyze the solution by HPLC or LC-MS to confirm degradation and identify potential degradation products.- Discard the solution and prepare a fresh one, strictly following the recommended handling and storage procedures. |

Part 3: Protocols and Best Practices

Adherence to standardized protocols is crucial for maintaining the integrity of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine.

Protocol 3.1: Preparation of a Stable Stock Solution

-

Preparation Environment: Work in a fume hood with minimal direct light. Use personal protective equipment (gloves, safety glasses, lab coat).

-

Weighing: Weigh the required amount of 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine solid in a clean, dry vial.

-

Solvent Addition: Add anhydrous, high-purity DMSO to the desired final concentration (e.g., 10 mM).

-

Dissolution: Vortex gently until the solid is completely dissolved. Avoid heating to aid dissolution.

-

Storage:

-

Transfer the solution to a clean, amber glass vial with a PTFE-lined cap.

-

Purge the headspace with an inert gas (argon or nitrogen) for 30 seconds.

-

Seal the vial tightly.

-

Label clearly with compound name, concentration, solvent, and date of preparation.

-

Store at -20°C or -80°C.

-

Protocol 3.2: Stability Assessment by HPLC

This protocol allows for the quantitative assessment of the compound's stability under specific conditions.

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in the solvent system to be tested.

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot onto a suitable HPLC system (e.g., C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid). Record the peak area of the parent compound.

-

Stress Conditions: Store aliquots of the solution under the desired stress conditions (e.g., room temperature with light exposure, 40°C in the dark, pH 4, pH 9).

-

Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot from each stress condition onto the HPLC.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

| Parameter | Example Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |